4'-(dibenzylamino)-7-methyl-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one
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Overview
Description
4’-(dibenzylamino)-7-methyl-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound is of interest due to its potential pharmacological activities and its structural complexity, which makes it a subject of study in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(dibenzylamino)-7-methyl-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one typically involves multiple steps. One common method includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach involves the reaction of 2-aminobenzonitrile with 1,4-dichloro-2-nitrobenzene in the presence of a base such as cesium carbonate, followed by hydrolysis to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to reduce reaction times and increase yields. This method involves the reaction of substituted 2-chlorobenzaldehydes with substituted 2-aminophenols under microwave irradiation, which has been shown to be efficient and practical .
Chemical Reactions Analysis
Types of Reactions
4’-(dibenzylamino)-7-methyl-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4’-(dibenzylamino)-7-methyl-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one has several scientific research applications:
Chemistry: It is used as a model compound in the study of spiro compound synthesis and reactivity.
Biology: Its potential pharmacological activities make it a candidate for drug discovery and development.
Industry: It may be used in the development of new materials with unique properties due to its complex structure.
Mechanism of Action
The mechanism of action of 4’-(dibenzylamino)-7-methyl-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one involves its interaction with various molecular targets. For example, as a calcium channel antagonist, it may block calcium channels, thereby affecting cellular processes that depend on calcium signaling . Its antidepressant activity may involve modulation of neurotransmitter levels in the brain.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: A parent compound with similar pharmacological activities.
Benzodiazepines: Compounds with similar structural features and pharmacological effects.
Tricyclic Antidepressants: Share some structural similarities and therapeutic uses.
Uniqueness
4’-(dibenzylamino)-7-methyl-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C29H32N2O2 |
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Molecular Weight |
440.6 g/mol |
IUPAC Name |
4'-(dibenzylamino)-7-methylspiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclohexane]-5-one |
InChI |
InChI=1S/C29H32N2O2/c1-22-12-13-27-26(18-22)28(32)30-21-29(33-27)16-14-25(15-17-29)31(19-23-8-4-2-5-9-23)20-24-10-6-3-7-11-24/h2-13,18,25H,14-17,19-21H2,1H3,(H,30,32) |
InChI Key |
QVNDKRNSZSUOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3(CCC(CC3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)CNC2=O |
Origin of Product |
United States |
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